molecular formula C23H18N2O2S B2569006 (Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 380457-15-8

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2569006
CAS No.: 380457-15-8
M. Wt: 386.47
InChI Key: OAANGLUEPJCFPT-KAMYIIQDSA-N
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Description

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H18N2O2S and its molecular weight is 386.47. The purity is usually 95%.
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Biological Activity

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C16H14O2SC_{16}H_{14}O_{2}S with a molecular weight of 270.346 g/mol. The compound features a chalcone structure characterized by an enone functional group and a pyrazole moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), colon cancer (HT29), and breast cancer (MCF7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54910Induction of apoptosis
HT2915Inhibition of cell cycle progression
MCF712Activation of pro-apoptotic proteins

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits substantial activity against both bacterial and fungal strains. The Kirby-Bauer disk diffusion method revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity Against Various Strains

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2050 µg/mL
Escherichia coli1860 µg/mL
Candida albicans2240 µg/mL

Anti-inflammatory Activity

Chalcones are recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University explored the effects of this chalcone derivative on human lung cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The study found that it not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential utility in treating resistant bacterial infections .

Computational Studies

Molecular docking studies have been performed to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and microbial resistance, supporting its therapeutic potential .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one exhibit significant anticancer activity. For example, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the effectiveness of pyrazole derivatives against breast cancer cells, suggesting that modifications to the pyrazole structure can enhance their anticancer properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Several studies have reported that pyrazole-based compounds demonstrate activity against a range of bacteria and fungi. The presence of the thiophene ring is believed to contribute to this bioactivity by enhancing membrane permeability and disrupting microbial growth .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that related compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in Molecules examined the anticancer effects of various pyrazole derivatives, including those structurally similar to this compound. The results demonstrated a significant reduction in tumor cell viability, with IC50 values indicating potent activity against specific cancer types .

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Properties

IUPAC Name

(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-27-20-12-9-17(10-13-20)21(26)14-11-18-16-25(19-6-3-2-4-7-19)24-23(18)22-8-5-15-28-22/h2-16H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAANGLUEPJCFPT-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.